2-methyl-2-[4-[3-[2-[(4-methylphenyl)methyl]-3-oxo-1H-1,2,4-triazol-5-yl]propyl]phenoxy]propanoic acid
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Overview
Description
2-methyl-2-[4-[3-[2-[(4-methylphenyl)methyl]-3-oxo-1H-1,2,4-triazol-5-yl]propyl]phenoxy]propanoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
2-methyl-2-[4-[3-[2-[(4-methylphenyl)methyl]-3-oxo-1H-1,2,4-triazol-5-yl]propyl]phenoxy]propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
2-methyl-2-[4-[3-[2-[(4-methylphenyl)methyl]-3-oxo-1H-1,2,4-triazol-5-yl]propyl]phenoxy]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-methyl-2-[4-[3-[2-[(4-methylphenyl)methyl]-3-oxo-1H-1,2,4-triazol-5-yl]propyl]phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological outcomes, depending on the specific targets and pathways involved. The detailed molecular mechanisms are still under investigation, with ongoing research aimed at elucidating the precise pathways and effects.
Comparison with Similar Compounds
2-methyl-2-[4-[3-[2-[(4-methylphenyl)methyl]-3-oxo-1H-1,2,4-triazol-5-yl]propyl]phenoxy]propanoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. The comparison focuses on differences in stability, reactivity, and potential applications. For example, while some similar compounds may exhibit higher reactivity, this compound may offer greater stability, making it more suitable for specific applications.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties and potential applications make it a valuable subject of study. Ongoing research continues to uncover new insights into its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.
Properties
IUPAC Name |
2-methyl-2-[4-[3-[2-[(4-methylphenyl)methyl]-3-oxo-1H-1,2,4-triazol-5-yl]propyl]phenoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHFDVSKDSLUFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N=C(N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)N=C(N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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